

A Comprehensive Technical Guide to 2-Methylquinoline-4-carboxylic Acid and Its Synonyms

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methylquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Nomenclature and Synonyms

2-Methylquinoline-4-carboxylic acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate literature searches and material procurement.

Identifier Type	Value
IUPAC Name	2-methylquinoline-4-carboxylic acid[1]
CAS Number	634-38-8[1]
Molecular Formula	C11H9NO2[1]
Molecular Weight	187.19 g/mol
Common Synonyms	2-Methyl-4-quinolinecarboxylic acid[1]
	4-Quinaldinecarboxylic acid[2]
	Aniluvitonic acid[2]
	2-Methylcinchoninic acid

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylquinoline-4-carboxylic acid** is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Melting Point	245-247 °C	[3]
Boiling Point	344.5 °C at 760 mmHg	[4]
Density	1.285 g/cm ³	[3]
pKa	1.15 (Predicted)	[3]
XLogP3	2.4	[5]
Solubility	Soluble in DMSO	[6]
Appearance	Pale yellow powder	[3]

Synthesis of 2-Methylquinoline-4-carboxylic Acid

The synthesis of **2-Methylquinoline-4-carboxylic acid** and its derivatives is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer versatile routes to the quinoline scaffold.

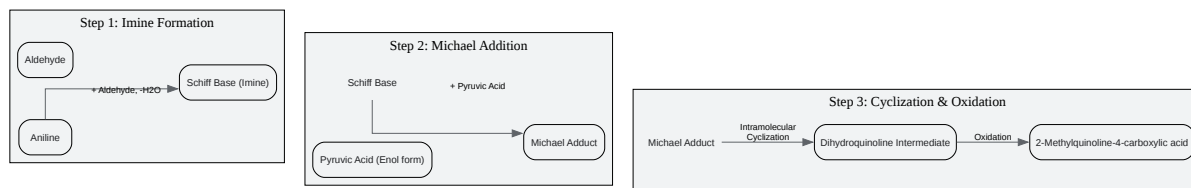
The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.

A representative protocol for the synthesis of a 2-substituted quinoline-4-carboxylic acid derivative via the Doebner reaction is as follows:

- An equimolar mixture of an aniline (e.g., 20 mmol) and an aldehyde (e.g., 20 mmol) is refluxed in ethanol (30 mL) for 1 hour.
- Pyruvic acid (e.g., 30 mmol) is then added to the reaction mixture.
- The mixture is further refluxed for 12 hours.
- Reaction completion is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the product.
- The solid product is collected by filtration.
- Purification can be achieved by dissolving the solid in an aqueous potassium carbonate solution, filtering to remove impurities, and then re-precipitating the product by acidifying the filtrate.

The mechanism of the Doebner reaction involves the initial formation of an imine from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to yield the quinoline ring.



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Doebner Reaction Mechanism Workflow

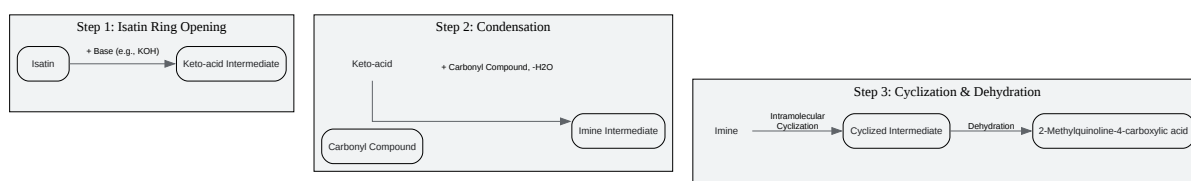
The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.

A general procedure for the Pfitzinger synthesis is as follows:

- Isatin is dissolved in an aqueous solution of a strong base, such as potassium hydroxide, and stirred until the isatin ring is opened to form the salt of isatinic acid.
- The carbonyl compound (e.g., a ketone or aldehyde) is then added to the reaction mixture.
- The mixture is heated to reflux for several hours.
- After cooling, the product is precipitated by acidifying the reaction mixture with an acid like hydrochloric or acetic acid.
- The resulting solid is collected by filtration, washed with water, and dried.
- Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the final quinoline product.[4]



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Pfizzinger Reaction Mechanism Workflow

Biological Activity and Applications

2-Methylquinoline-4-carboxylic acid and its derivatives are recognized for their diverse biological activities and serve as important scaffolds in drug discovery.

Antioxidant Activity

Studies have demonstrated the antioxidant potential of **2-Methylquinoline-4-carboxylic acid**. In one study, its antioxidant activity was measured by its ability to donate a hydrogen radical. At a concentration of 5 mg/L, **2-Methylquinoline-4-carboxylic acid** exhibited an inhibition percentage of approximately 30.25% in a DPPH assay.

Antimicrobial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, indicating their potential as leads for new antibacterial agents.

Enzyme Inhibition

The quinoline-4-carboxylic acid scaffold is a key feature in a number of enzyme inhibitors. For instance, derivatives of this structure have been investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory drugs. Additionally, certain derivatives have been developed as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.

Conclusion

2-Methylquinoline-4-carboxylic acid is a versatile compound with a rich chemistry and a broad spectrum of biological activities. The synthetic routes to this molecule are well-established, offering accessible methods for its preparation and derivatization. Its role as a key building block in the development of novel therapeutic agents underscores its importance in the field of medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this valuable chemical entity.

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